molecular formula C20H18FN3O3 B2626342 3-(3,4-dimethoxyphenethyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 835907-61-4

3-(3,4-dimethoxyphenethyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one

Cat. No.: B2626342
CAS No.: 835907-61-4
M. Wt: 367.38
InChI Key: PAWUSWCSUOTYOO-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenethyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyrimidoindole core, which is known for its biological activity, and is further modified with a dimethoxyphenethyl group and a fluorine atom, enhancing its chemical reactivity and potential utility in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenethyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Pyrimidoindole Core: This step often involves the cyclization of a suitable precursor, such as a 2-aminobenzonitrile derivative, with a formamide or similar reagent under acidic or basic conditions.

    Introduction of the Fluorine Atom: Fluorination can be achieved using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor under mild conditions to avoid decomposition of the sensitive pyrimidoindole core.

    Attachment of the Dimethoxyphenethyl Group: This step typically involves a nucleophilic substitution reaction where the dimethoxyphenethyl group is introduced using a suitable electrophile, such as a halide or tosylate, in the presence of a base.

Industrial Production Methods

For industrial-scale production, the synthesis would be optimized for yield and cost-effectiveness. This might involve:

    Continuous Flow Chemistry: To enhance reaction efficiency and scalability.

    Catalysis: Using metal catalysts to improve reaction rates and selectivity.

    Green Chemistry Approaches: Minimizing the use of hazardous solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the pyrimidoindole core can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: The fluorine atom and methoxy groups can be substituted under appropriate conditions, such as nucleophilic aromatic substitution (SNAr) with strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Palladium on carbon, sodium borohydride.

    Substitution: Sodium hydride, lithium diisopropylamide (LDA).

Major Products

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of reduced pyrimidoindole derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 3-(3,4-dimethoxyphenethyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, this compound is studied for its potential as a pharmacophore in drug design. Its structural features make it a candidate for binding to various biological targets, potentially leading to the development of new therapeutic agents.

Medicine

In medicine, research focuses on its potential anti-cancer and anti-inflammatory properties. The compound’s ability to interact with specific enzymes and receptors makes it a promising candidate for drug development.

Industry

Industrially, it can be used in the development of new materials, such as organic semiconductors or fluorescent dyes, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenethyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and dimethoxyphenethyl group enhance its binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(3,4-Dimethoxyphenethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one: Lacks the fluorine atom, which may reduce its reactivity and binding affinity.

    8-Fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one: Lacks the dimethoxyphenethyl group, potentially reducing its biological activity.

    3-(3,4-Dimethoxyphenethyl)-3H-indol-4(5H)-one: Lacks the pyrimido ring, which may alter its chemical and biological properties.

Uniqueness

The presence of both the fluorine atom and the dimethoxyphenethyl group in 3-(3,4-dimethoxyphenethyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one makes it unique. These modifications enhance its chemical reactivity, binding affinity, and potential biological activity, distinguishing it from similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

3-[2-(3,4-dimethoxyphenyl)ethyl]-8-fluoro-5H-pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O3/c1-26-16-6-3-12(9-17(16)27-2)7-8-24-11-22-18-14-10-13(21)4-5-15(14)23-19(18)20(24)25/h3-6,9-11,23H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAWUSWCSUOTYOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCN2C=NC3=C(C2=O)NC4=C3C=C(C=C4)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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